1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine
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Overview
Description
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine is a chemical compound that features a phenyl group attached to a propan-2-amine backbone, with a pyrrolidinyl group at the nitrogen atom
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
It has been suggested that compounds with a pyrrolidine ring can have diverse biological profiles, due to their different binding modes to enantioselective proteins .
Molecular Mechanism
It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that compounds with a pyrrolidine ring can have diverse biological profiles, which could potentially vary with dosage .
Metabolic Pathways
It is known that the pyrrolidine ring, a key component of this compound, is widely used in the development of drugs, suggesting that it may be involved in various metabolic pathways .
Transport and Distribution
It is known that compounds with a pyrrolidine ring can have diverse biological profiles, which could potentially influence their transport and distribution .
Subcellular Localization
It is known that the pyrrolidine ring, a key component of this compound, can influence the spatial orientation of substituents, which could potentially affect its subcellular localization .
Preparation Methods
The synthesis of 1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine typically involves the reaction of phenylacetone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can yield secondary amines or alcohols, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidinyl rings, using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Phenyl-1-(pyrrolidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.
1-Phenyl-1-(pyrrolidin-1-yl)ethanol: Contains a hydroxyl group instead of an amine.
1-Phenyl-1-(pyrrolidin-1-yl)propan-1-one: Features a ketone group at the propan-1 position.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-1-pyrrolidin-1-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)13(15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACIQJCVBJSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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